11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them significant targets for therapeutic intervention .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, thereby disrupting the biochemical pathways they regulate .
Biochemical Pathways
These enzymes are involved in several signaling pathways that regulate cellular processes such as cell growth, proliferation, and survival .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially influence the bioavailability of 7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine.
Result of Action
Similar compounds have been associated with a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH). The nature of the acyl group can influence the formation of different pyridopyrimidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as benzylamine (BnNH2), after prior oxidation.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Substitution Reagents: Benzylamine for substitution reactions.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Benzylamine-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: Potential therapeutic applications include antihistamine and hypotensive effects.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and PI3K inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities, including inhibition of protein tyrosine kinases.
Uniqueness
7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is unique due to its specific structural features and the presence of the methylsulfanyl group, which can undergo various chemical modifications to yield derivatives with diverse biological activities .
Properties
IUPAC Name |
11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-4-7(2)15-11-8(6)9-10(16-11)12(17-3)14-5-13-9/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCZNFDQTNRMDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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